2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the formation of the bicyclic ring system through intramolecular displacement reactions. One common method includes the use of tert-butylsulfinamide to facilitate the formation of the bicyclic structure . Another approach involves photochemical [2 + 2] cycloaddition reactions to create the bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the synthesis process. The key steps in the industrial synthesis include the use of primary alkyl chlorides and tert-butylsulfinamide under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the bicyclic structure can be modified by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Uniqueness
2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride stands out due to its methyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This methyl group can enhance the compound’s stability and modify its binding affinity to biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-4-5-2-7(8,3-5)6(9)10;/h5H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYHWHMQPBJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1(C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228313-13-9 |
Source
|
Record name | 2-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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